molecular formula C5H13NO B1278100 (R)-3-Amino-2-methylbutan-2-ol CAS No. 600733-91-3

(R)-3-Amino-2-methylbutan-2-ol

Cat. No. B1278100
M. Wt: 103.16 g/mol
InChI Key: OVKDLPZRDQTOJW-SCSAIBSYSA-N
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Description

The compound “(R)-3-Amino-2-methylbutan-2-ol” is a chiral amino alcohol with potential relevance in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis and properties of “(R)-3-Amino-2-methylbutan-2-ol”.

Synthesis Analysis

The synthesis of chiral amino alcohols can be complex, often requiring multiple steps and enantioselective methods. For example, the synthesis of (2R,3S)-4-aminobutane-1,2,3-triol from d- or l-glucose demonstrates the use of carbohydrate-derived aldehydes to produce chiral amino alcohols . Similarly, the synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids through enantioselective hydrolysis and subsequent conversion of ester groups to amines indicates a method that could potentially be adapted for the synthesis of “(R)-3-Amino-2-methylbutan-2-ol” .

Molecular Structure Analysis

The molecular structure of “(R)-3-Amino-2-methylbutan-2-ol” would include a chiral center at the second carbon atom, which is responsible for its (R)-configuration. The presence of both an amino group and a hydroxyl group within the molecule suggests that it could participate in hydrogen bonding and other intermolecular interactions, which would influence its reactivity and physical properties.

Chemical Reactions Analysis

Chiral amino alcohols like “(R)-3-Amino-2-methylbutan-2-ol” are often used as intermediates in the synthesis of other chiral compounds. For instance, the conversion of 2-aminobutan-1-ol to a benzylated derivative for the resolution of racemic acids suggests that similar strategies could be employed with “(R)-3-Amino-2-methylbutan-2-ol” to obtain other enantiomerically pure compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(R)-3-Amino-2-methylbutan-2-ol” would likely include a high boiling point and solubility in water due to the presence of both amino and hydroxyl functional groups. The compound's chiral nature would also mean that it has optical activity, which could be measured using polarimetry. The exact properties would depend on the specific structure and substituents present in the molecule.

Scientific Research Applications

Biochemical Research

(R)-3-Amino-2-methylbutan-2-ol has been used in biochemical research. For instance, it was involved in the isolation and characterization of a proteolytic enzyme, cathepsin D, from bovine spleen. This involved the use of paper chromatography with 2-methylbutan-2-ol-phthalate solvent to separate amino acids, demonstrating the compound's utility in biochemical separations (Press, Porter, & Cebra, 1960).

Chiral Analysis and Synthesis

The compound has also been a subject of interest in the field of chiral analysis and synthesis. Research on the assignment of the configuration of optical isomers by gas chromatography using asymmetric stationary phases has involved compounds structurally related to (R)-3-Amino-2-methylbutan-2-ol. This includes studies on 2-amino-3-methylbutane and 2-amino-4-methylpentane, aiding in understanding the synthesis and configuration of L(R)-isomers (Rubinstein, Feibush, & Gil-av, 1973).

Chemical Synthesis and Pheromone Research

In chemical synthesis, (R)-3-Amino-2-methylbutan-2-ol is used as a chiral synthon. It has been applied in the synthesis of optically active pheromones. For example, a chemoenzymatic synthesis involving this compound was key in producing a chiral methyl-branched pheromone of the Adoxophyes sp. (Geresh, Valiyaveettil, Lavie, & Shani, 1998).

Biofuel Production

There's also significant interest in the use of (R)-3-Amino-2-methylbutan-2-ol in biofuel production. Studies on engineered ketol-acid reductoisomerase and alcohol dehydrogenase have shown its potential in enabling anaerobic 2-methylpropan-1-ol production, a key step in biofuel generation (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

properties

IUPAC Name

(3R)-3-amino-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDLPZRDQTOJW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-2-methylbutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Turlington, MJ Noetzel, A Chun, Y Zhou… - Journal of medicinal …, 2013 - ACS Publications
Positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGlu 5 ) represent a promising therapeutic strategy for the treatment of schizophrenia. Both allosteric …
Number of citations: 32 pubs.acs.org
U Lücking, R Jautelat, M Krüger, T Brumby… - …, 2013 - Wiley Online Library
Lead optimization of a high‐throughput screening hit led to the rapid identification of aminopyrimidine ZK 304709, a multitargeted CDK and VEGF‐R inhibitor that displayed a promising …

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